6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its pyrazolo[3,4-b]pyridine core structure, which is substituted with a 4-chlorophenyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The 4-chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalysts can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or by using transition metal catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and modification.
Biology: Biologically, 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.
Medicine: In medicine, this compound has been investigated for its therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable in various applications.
Mechanism of Action
The mechanism by which 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, or receptor functions, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents and functional groups.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups in different positions or with additional functional groups.
Uniqueness: 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stands out due to its specific combination of structural features, which confer unique reactivity and biological properties
Properties
IUPAC Name |
6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-13-11(15(20)21)7-12(17-14(13)19(2)18-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLVJZYHWNWIBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141098 | |
Record name | 6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-59-9 | |
Record name | 6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886503-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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